4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This specific compound has a methyl group attached to the nitrogen at position 1 and an isobutyl group at position 2, making it a unique derivative of pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction between 2-methyl-2-butanone and hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazol-3-amine: Lacks the methyl and isobutyl groups, making it less hydrophobic.
4-methyl-1H-pyrazol-3-amine: Similar structure but without the isobutyl group.
1-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but without the methyl group.
Uniqueness
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to the presence of both the methyl and isobutyl groups, which can influence its chemical reactivity, solubility, and biological activity. These substituents can enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a bioactive molecule.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-6(2)4-11-5-7(3)8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10) |
InChI Key |
UBHRYMGGWUODRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(C)C |
Origin of Product |
United States |
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